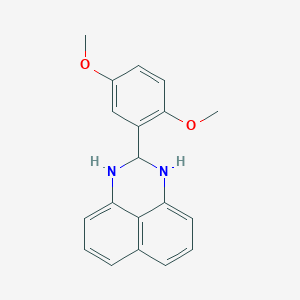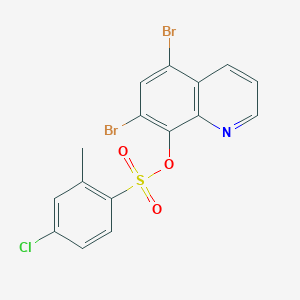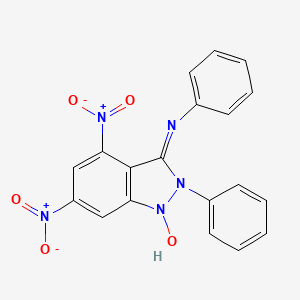![molecular formula C8H22N2O6P2 B11518612 [Ethane-1,2-diylbis(iminopropane-2,2-diyl)]bis(phosphonic acid)](/img/structure/B11518612.png)
[Ethane-1,2-diylbis(iminopropane-2,2-diyl)]bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-({2-[(2-PHOSPHONOPROPAN-2-YL)AMINO]ETHYL}AMINO)PROPAN-2-YL]PHOSPHONIC ACID: is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-({2-[(2-PHOSPHONOPROPAN-2-YL)AMINO]ETHYL}AMINO)PROPAN-2-YL]PHOSPHONIC ACID typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to phosphorylation reactions. Common reagents used in these reactions include phosphorous trichloride, phosphorous acid, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of [2-({2-[(2-PHOSPHONOPROPAN-2-YL)AMINO]ETHYL}AMINO)PROPAN-2-YL]PHOSPHONIC ACID.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted aminoethyl compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-({2-[(2-PHOSPHONOPROPAN-2-YL)AMINO]ETHYL}AMINO)PROPAN-2-YL]PHOSPHONIC ACID is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Medicine: In medicine, it is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where phosphonate analogs are effective.
Industry: In industry, the compound is used in the formulation of specialty chemicals, including flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of [2-({2-[(2-PHOSPHONOPROPAN-2-YL)AMINO]ETHYL}AMINO)PROPAN-2-YL]PHOSPHONIC ACID involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, making it an effective chelating agent. Additionally, the aminoethyl groups can interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Aminoethylphosphonic Acid: This compound shares the phosphonic acid group but lacks the additional aminoethyl groups.
Phosphonopeptides: These are peptides where the phosphonic acid group replaces the carboxylic acid group, providing similar chelating properties.
Uniqueness: The uniqueness of [2-({2-[(2-PHOSPHONOPROPAN-2-YL)AMINO]ETHYL}AMINO)PROPAN-2-YL]PHOSPHONIC ACID lies in its dual functionality, combining the properties of phosphonic acids and aminoethyl groups
Properties
Molecular Formula |
C8H22N2O6P2 |
|---|---|
Molecular Weight |
304.22 g/mol |
IUPAC Name |
2-[2-(2-phosphonopropan-2-ylamino)ethylamino]propan-2-ylphosphonic acid |
InChI |
InChI=1S/C8H22N2O6P2/c1-7(2,17(11,12)13)9-5-6-10-8(3,4)18(14,15)16/h9-10H,5-6H2,1-4H3,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
OMDINQXXJNQASU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(NCCNC(C)(C)P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{(2E)-2-[(2Z)-3-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11518536.png)
![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11518538.png)
![[8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11518541.png)
![N-[(2Z)-3-(4-chlorobenzyl)-4-(naphthalen-2-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11518544.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B11518547.png)
![2-{4-[(2-Cyanobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11518549.png)


![4-[2-amino-4-(5-bromothiophen-2-yl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11518561.png)

![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11518567.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11518582.png)

